1-methyl-5-({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Description
The compound 1-methyl-5-({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted at position 1 with a methyl group and at position 5 with a complex amide-linked substituent. This substituent includes a methylamino carbonyl group connected to a 1,3,5-trimethylpyrazole moiety.
Properties
IUPAC Name |
1-methyl-5-[methyl-[(1,3,5-trimethylpyrazol-4-yl)methyl]carbamoyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-11(9(2)18(4)16-8)7-17(3)13(20)12-10(14(21)22)6-15-19(12)5/h6H,7H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUKMWMOTGKKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=C(C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110522 | |
| Record name | 1-Methyl-5-[[methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006477-63-9 | |
| Record name | 1-Methyl-5-[[methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006477-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-[[methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-methyl-5-({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole and its derivatives are known for their significant pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Formula
Chemical Structure
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | TBD |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Apoptosis induction |
| N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | TBD | Autophagy |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study indicated that specific pyrazole compounds exhibit significant inhibition of inflammatory markers in vitro. For example, compounds similar to This compound have been shown to inhibit cyclooxygenase (COX) enzymes effectively.
Antifungal Activity
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have demonstrated antifungal activities. A study on related compounds showed moderate to excellent antifungal activity against several phytopathogenic fungi, indicating potential applications in agriculture.
Study on Anticancer Properties
A recent study assessed the anticancer potential of various pyrazole derivatives against the A549 lung cancer cell line. The findings revealed that certain modifications in the pyrazole structure significantly enhanced cytotoxicity. For instance, derivatives with specific substituents at the 4-position of the pyrazole ring exhibited IC50 values as low as 0.95 nM against A549 cells, indicating potent antitumor activity .
Study on Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study utilized in vitro assays to measure the inhibition of pro-inflammatory cytokines. Results showed that compounds with a similar core structure effectively reduced levels of TNF-alpha and IL-6 in activated macrophages .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives
Structural and Functional Group Analysis
The target compound is compared to structurally related pyrazole-4-carboxylic acids, focusing on substituent variations and their implications:
Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives
Key Observations:
- Substituent Complexity: The target compound’s position 5 substituent is significantly bulkier and more branched than phenyl or trifluoromethyl groups in analogues.
- Electronic Effects: The trifluoromethyl group in is electron-withdrawing, while the phenyl group in and offers aromatic π-π interactions. The target compound’s amide group may enhance solubility and hydrogen-bond donor/acceptor capacity.
- Molecular Weight : The target compound’s higher molecular weight (329.34 vs. ~194–218 for others) suggests differences in crystallinity, solubility, and diffusion properties.
Q & A
Q. Key Considerations :
- Reaction yields depend on solvent choice (DMF or THF), temperature (80–120°C), and catalyst (K₂CO₃ or POCl₃) .
- Purity is enhanced via recrystallization from ethanol/water mixtures .
What spectroscopic and crystallographic methods are used to characterize this compound?
Basic Research Question
Primary Techniques :
Q. Advanced Validation :
Q. Table 1: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, N-CH₃), δ 3.87 (s, 3H, COOCH₃) | |
| FTIR | 1695 cm⁻¹ (C=O stretch) | |
| X-ray | Monoclinic, space group P2₁/c |
How can reaction conditions be optimized to improve synthetic yields?
Advanced Research Question
Methodological Strategies :
- Catalyst Screening : Use K₂CO₃ for nucleophilic substitutions (e.g., aryloxy group introduction) instead of weaker bases to enhance reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Temperature Control : Maintain 80–90°C during cyclocondensation to avoid side reactions (e.g., over-oxidation) .
Q. Case Study :
- A 15% yield increase was achieved by replacing THF with DMF in the Vilsmeier-Haack step, reducing reaction time from 24 to 12 hours .
How are computational methods applied to predict and validate the compound’s properties?
Advanced Research Question
Approaches :
Q. Validation :
Q. Table 2: Experimental vs. Theoretical Bond Lengths (Å)
| Bond Type | Experimental | Theoretical | Deviation |
|---|---|---|---|
| C=O (carboxylic) | 1.21 | 1.19 | 0.02 |
| N-CH₃ | 1.45 | 1.47 | 0.02 |
How can structural ambiguities arising from spectroscopic data be resolved?
Advanced Research Question
Contradiction Analysis :
Q. Case Study :
- A reported δ 12.5 ppm (broad) for the carboxylic acid proton was misassigned to an enolic -OH until X-ray diffraction confirmed the keto form .
What structure-activity relationships (SAR) guide the design of derivatives?
Advanced Research Question
Key Modifications :
Q. Biological Insights :
Q. Table 3: SAR of Selected Derivatives
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Methyl ester | COOCH₃ at C4 | 12 µM (Enzyme X) | |
| Trifluoromethyl | -CF₃ at C3 | 5 µM (Enzyme X) |
How are stability and degradation profiles assessed under experimental conditions?
Advanced Research Question
Methodology :
- Forced Degradation : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C) .
- HPLC-MS Monitoring : Track degradation products (e.g., decarboxylation to pyrazole derivatives) .
Q. Key Findings :
- The compound is stable in pH 7.4 buffers but degrades rapidly under basic conditions (t₁/₂ = 2 hours at pH 12) .
What strategies reconcile contradictory data in synthetic or analytical reports?
Advanced Research Question
Resolution Steps :
Reproducibility Checks : Repeat experiments with identical reagents and conditions .
Cross-Validation : Compare XRD data with computational models to confirm crystal structure .
Peer Review : Consult literature for analogous compounds (e.g., 5-methyl-1-phenylpyrazole-4-carboxylic acid) to identify systemic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
